![molecular formula C17H17N5O2 B5836299 3-(2-methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B5836299.png)
3-(2-methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide
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Overview
Description
3-(2-methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide, also known as MTTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of tetrazole derivatives and has been shown to exhibit a range of biochemical and physiological effects. In
Scientific Research Applications
3-(2-methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, antidepressant, and anxiolytic effects in animal models. Additionally, 3-(2-methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide has been found to have potential as an anti-inflammatory agent and has shown promising results in reducing inflammation in various animal models.
Mechanism of Action
Mode of Action
The presence of a tetrazole group in its structure suggests potential interactions with metal ions, which could influence its biological activity .
Biochemical Pathways
Given the structural features of the compound, it may interact with various biochemical pathways, potentially influencing cellular processes .
Pharmacokinetics
The compound’s bioavailability, distribution, metabolism, and excretion rates would need to be determined through further pharmacokinetic studies .
Action Environment
The action of 3-(2-methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules or ions. These factors can affect the compound’s stability, efficacy, and overall biological activity .
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(2-methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide in lab experiments is its high potency and selectivity. This allows for precise targeting of specific receptors or enzymes, which can be useful in studying their function and potential therapeutic applications. However, one limitation of using 3-(2-methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide is its potential toxicity, which can limit its use in certain experiments.
Future Directions
For research on 3-(2-methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide include its potential as a therapeutic agent for neurological disorders, further understanding of its mechanism of action, and more studies on its safety and toxicity.
Synthesis Methods
The synthesis of 3-(2-methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide involves the reaction of 2-methoxybenzoyl chloride with 3-(1H-tetrazol-1-yl)aniline in the presence of a base. The resulting intermediate is then reacted with propanoyl chloride to yield the final product, 3-(2-methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide. This synthesis method has been reported in various research articles and has been found to be efficient in producing high yields of 3-(2-methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide.
properties
IUPAC Name |
3-(2-methoxyphenyl)-N-[3-(tetrazol-1-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-24-16-8-3-2-5-13(16)9-10-17(23)19-14-6-4-7-15(11-14)22-12-18-20-21-22/h2-8,11-12H,9-10H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBLJLPWEPCICX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)NC2=CC(=CC=C2)N3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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